molecular formula C8H9N3OS B1425047 N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide CAS No. 1286707-14-9

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B1425047
M. Wt: 195.24 g/mol
InChI Key: CMIDINDLUYUXOR-UHFFFAOYSA-N
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Description

“N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide” is a compound that contains a pyridazine ring and a cyclopropane ring. The term “mercapto” in the name indicates the presence of a sulfur atom. The compound’s CAS number is 1447965-77-6 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving quinoxalines and cyclopropane .

Scientific Research Applications

Anticancer Activity

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide and its derivatives have shown promise in anticancer research. For instance, the synthesis of various derivatives of this compound has been explored for their potential in anti-HIV and anticancer activities. Studies like the one by Brzozowski (1996) have synthesized new compounds showing moderate anti-HIV activity and notable anticancer activity. Similarly, Hassan et al. (2017) utilized 6-mercaptopyridazin-3-yl derivatives for creating novel fused purine analogues, which exhibited potent anticancer activity against multiple cancer cell lines.

Anti-Tubercular Agents

Compounds related to N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide have also been investigated for their potential as anti-tubercular agents. Srinivasarao et al. (2020) designed and synthesized derivatives that demonstrated significant activity against Mycobacterium tuberculosis, indicating the potential for these compounds in treating tuberculosis.

Antimicrobial and Antifungal Properties

Research by Udupi et al. (2007) and Begum (2018) on derivatives of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide has highlighted their potential in exhibiting antimicrobial and antifungal activities. This indicates a broad scope for these compounds in the development of new antimicrobial and antifungal agents.

Synthesis and Structural Studies

Studies focused on the synthesis and structural analysis of related compounds provide insights into the versatility of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide. Parella et al. (2013) explored the Pd-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel cyclopropanecarboxamide scaffolds. This research highlights the compound's potential in the synthesis of complex molecules.

Diverse Biological Activities

Further research into the derivatives of N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide has revealed a range of biological activities. For instance, studies by Khalifa et al. (2015) have synthesized heterocyclic compounds exhibiting antioxidant, antitumor, and antimicrobial activities, indicating the compound's potential in various therapeutic applications.

properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c12-8(5-1-2-5)9-6-3-4-7(13)11-10-6/h3-5H,1-2H2,(H,11,13)(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIDINDLUYUXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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